![molecular formula C10H11NO B114939 2-Acetyl-4-isopropenylpyridine CAS No. 142896-11-5](/img/structure/B114939.png)
2-Acetyl-4-isopropenylpyridine
Overview
Description
2-Acetyl-4-isopropenylpyridine is a chemical compound with the CAS Registry Number 142896-11-5 . It is known for its grassy green aroma and is used as a flavoring agent .
Physical And Chemical Properties Analysis
2-Acetyl-4-isopropenylpyridine is a light yellow clear liquid . It has a grassy green aroma . It is sparingly soluble in water and soluble in ethanol . Its boiling point is 270-272°C . The refractive index is 1.518-1.520 and the specific gravity is 1.006-1.008 .Scientific Research Applications
Chemical Properties and Reactions
- 2-Acetyl-4-isopropenylpyridine shows interesting behavior in chemical reactions and properties. For instance, studies on similar compounds like 2-aminopyridine have revealed insights into UV absorption spectra and proton transfer mechanisms in complexes formed with acetic acid (Inuzuka & Fujimoto, 1990). Additionally, research on 4-acetoxypyridine, a related compound, has highlighted the equilibrium between different isomeric forms in solutions (Fleming & Philippides, 1970).
Coordination Chemistry and Metal Complexes
- The field of coordination chemistry extensively utilizes compounds like 2-acetyl-4-isopropenylpyridine. For example, terpyridines, a class of compounds structurally related to 2-acetyl-4-isopropenylpyridine, are key in developing coordination polymers and metallomacrocyclic complexes. These compounds, especially when functionalized, can significantly influence the metal-ligand assembly process (Housecroft, 2014).
Synthesis and Organic Chemistry Applications
- 2-Acetyl-4-isopropenylpyridine is also significant in synthetic organic chemistry. A notable example is the one-pot synthesis of 4'-aryl-2,2':6',2''-terpyridines, which demonstrates the utility of 2-acetylpyridine in creating complex organic molecules under environmentally friendly conditions (Tu et al., 2005).
Analytical and Material Science Applications
- In the field of analytical and material sciences, compounds like 4-aminopyridine, closely related to 2-acetyl-4-isopropenylpyridine, have been used to study the electrochromatographic separation of ionizable compounds. This research provides insights into the retention mechanisms and separation processes critical for analytical chemistry (Yan et al., 2003).
Catalysis and Polymerization
- Terpyridine ligands, structurally related to 2-acetyl-4-isopropenylpyridine, have found applications in catalysis, particularly in organic and macromolecular chemistry. These compounds facilitate a range of reactions, from biochemical transformations to polymerization, showcasing their versatility in catalytic processes (Winter et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALSOGFUDWZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=NC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162213 | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow clear liquid; grassy green aroma | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.006-1.008 | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-4-isopropenylpyridine | |
CAS RN |
142896-11-5 | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-4-isopropenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-4-ISOPROPENYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5N63661OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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